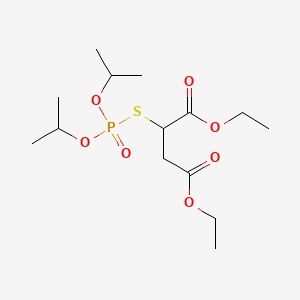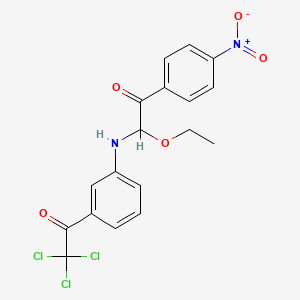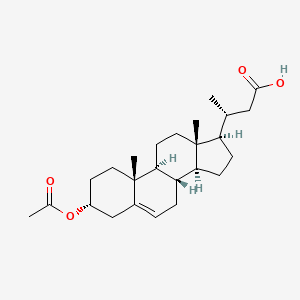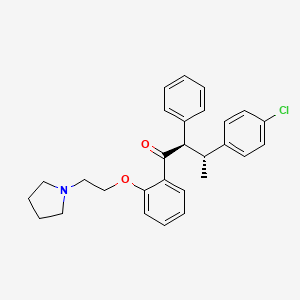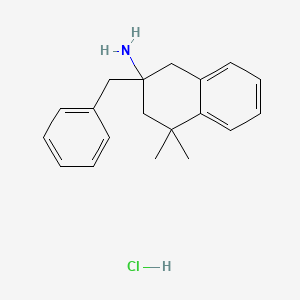![molecular formula C24H16N2O2 B14685860 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 32111-07-2](/img/structure/B14685860.png)
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isoindole core: This can be achieved through a cyclization reaction involving an aromatic amine and a suitable dicarbonyl compound.
Introduction of the 4-methylphenyl group: This step can be performed via a Friedel-Crafts alkylation reaction.
Attachment of the pyridin-2-yl group: This can be done through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: Ensuring that all starting materials are of high purity to avoid side reactions.
Controlled reaction environment: Maintaining precise temperature, pressure, and pH conditions to favor the desired reaction pathway.
Efficient purification techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X), or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione: Lacks the pyridin-2-yl group, which may affect its chemical properties and applications.
4-(Pyridin-2-yl)-1H-benzo[f]isoindole-1,3(2H)-dione: Lacks the 4-methylphenyl group, potentially altering its reactivity and biological activity.
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
32111-07-2 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-pyridin-2-ylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C24H16N2O2/c1-15-9-11-17(12-10-15)26-23(27)19-14-16-6-2-3-7-18(16)21(22(19)24(26)28)20-8-4-5-13-25-20/h2-14H,1H3 |
InChI Key |
LUIRWFRCCICHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




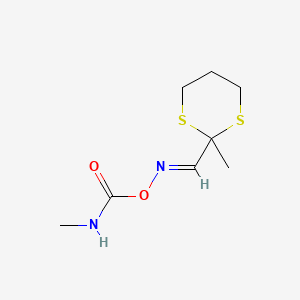

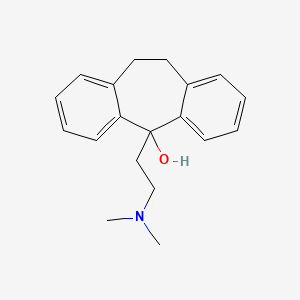
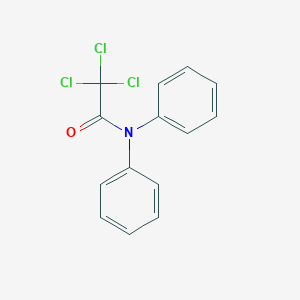
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

